Cas no 2171205-23-3 ((3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid)

(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid
- EN300-1550817
- (3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid
- 2171205-23-3
-
- インチ: 1S/C25H24N2O5/c28-23(27-14-6-7-17(15-27)24(29)30)12-5-13-26-25(31)32-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,6-7,13-16H2,(H,26,31)(H,29,30)/t17-/m0/s1
- InChIKey: ZVBZZOXAFHPIIH-KRWDZBQOSA-N
- ほほえんだ: O(C(NCC#CC(N1CCC[C@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 432.16852187g/mol
- どういたいしつりょう: 432.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 95.9Ų
(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550817-2.5g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 2.5g |
$5380.0 | 2023-06-05 | ||
Enamine | EN300-1550817-0.05g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 0.05g |
$2306.0 | 2023-06-05 | ||
Enamine | EN300-1550817-1000mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 1000mg |
$2745.0 | 2023-09-25 | ||
Enamine | EN300-1550817-250mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 250mg |
$2525.0 | 2023-09-25 | ||
Enamine | EN300-1550817-2500mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 2500mg |
$5380.0 | 2023-09-25 | ||
Enamine | EN300-1550817-0.1g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 0.1g |
$2415.0 | 2023-06-05 | ||
Enamine | EN300-1550817-0.25g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 0.25g |
$2525.0 | 2023-06-05 | ||
Enamine | EN300-1550817-10000mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 10000mg |
$11805.0 | 2023-09-25 | ||
Enamine | EN300-1550817-5000mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 5000mg |
$7961.0 | 2023-09-25 | ||
Enamine | EN300-1550817-500mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]piperidine-3-carboxylic acid |
2171205-23-3 | 500mg |
$2635.0 | 2023-09-25 |
(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acidに関する追加情報
Introduction to (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic Acid
The compound (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid with CAS No. 2171205-23-3 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butynoyl chain. The stereochemistry at the (3S) position adds another layer of complexity, making this molecule a prime candidate for studying stereochemical effects in biological systems.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and click chemistry. The integration of the Fmoc group, a well-known protecting group in peptide synthesis, underscores its potential applications in drug delivery systems and bioconjugation technologies. Moreover, the presence of the butynoyl chain introduces unique electronic and steric properties, which can be exploited in the design of novel bioactive molecules.
From a structural perspective, (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid exhibits a fascinating interplay between rigid and flexible domains. The piperidine ring provides structural rigidity, while the Fmoc group and butynoyl chain introduce elements of flexibility. This balance is critical for modulating the molecule's interactions with biological targets, such as enzymes or receptors. Recent studies have demonstrated that this compound can act as a potent inhibitor of certain proteolytic enzymes, highlighting its potential as a lead compound in drug discovery.
The synthesis of this compound involves a multi-step process that combines traditional organic reactions with modern catalytic techniques. Key steps include the formation of the piperidine ring via intramolecular cyclization and the installation of the Fmoc group through nucleophilic substitution. Researchers have also explored alternative routes to enhance yield and purity, including the use of microwave-assisted synthesis and continuous flow reactors.
In terms of applications, (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid has shown promise in several areas. In drug delivery systems, its ability to serve as a carrier for bioactive molecules has been extensively studied. Additionally, its role as a building block in peptide synthesis has opened new avenues for creating complex biomolecules with tailored functionalities.
Recent research has also focused on understanding the toxicological profile of this compound. Studies conducted in vitro and in vivo have revealed that it exhibits low toxicity at therapeutic concentrations, making it a safer option for pharmaceutical applications. However, further investigations are required to fully characterize its long-term effects on cellular systems.
Looking ahead, (3S)-1-{4-[{(9H-fluoren-9yl)methoxycarbonyl}amino]buta-trans-dienoyl}piperidine 3-carboxylic acid holds immense potential for advancing our understanding of stereochemical influences on molecular interactions. Its unique structure and functional groups make it an invaluable tool for exploring novel therapeutic strategies and materials science innovations.
2171205-23-3 ((3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid) 関連製品
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